molecular formula C6H18N3S B3152151 Tris(dimethylamido)antimony(III) CAS No. 7289-92-1

Tris(dimethylamido)antimony(III)

Cat. No. B3152151
CAS RN: 7289-92-1
M. Wt: 253.99 g/mol
InChI Key: ZUSRFDBQZSPBDV-UHFFFAOYSA-N
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Description

Tris(dimethylamido)antimony(III), also known as TDA, is a low energy, organometallic compound . It is a colorless liquid with a pungent odor . It is highly sensitive to air and water, reacting with moisture and oxygen in the air to produce toxic gases .


Synthesis Analysis

Tris(dimethylamido)antimony(III) has been proposed as a potential precursor for the growth of Sb2Te3 films by MOCVD due to its sufficient volatility . It has also been used as an Sb source for the growth of InGaAsSb layers nearly lattice-matched to InP by MO MBE .


Molecular Structure Analysis

The linear formula of Tris(dimethylamido)antimony(III) is [(CH3)2N]3Sb . It has a molecular weight of 253.99 .


Chemical Reactions Analysis

Tris(dimethylamido)antimony(III) has been used in the preparation of thin films via ALD . It reacts with water to release flammable gases .


Physical And Chemical Properties Analysis

Tris(dimethylamido)antimony(III) is a liquid at room temperature . It has a boiling point of 32-34 °C at 0.45 mmHg and a density of 1.325 g/mL at 25 °C . It is soluble in organic solvents such as ether and dimethylformamide .

Scientific Research Applications

Safety and Hazards

Tris(dimethylamido)antimony(III) is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Skin Corr. 1B - Water-react 1 . It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects . It also releases flammable gases when in contact with water .

properties

IUPAC Name

N-[bis(dimethylamino)stibanyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H6N.Sb/c3*1-3-2;/h3*1-2H3;/q3*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSRFDBQZSPBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Sb](N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3Sb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901046351
Record name Tris(dimethylamino)antimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7289-92-1
Record name Tris(dimethylamino)antimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(Dimethylamino) Antimony
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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